[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene
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Overview
Description
[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a hex-3-en-1-yl chain, which is further connected to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with trifluoromethylating agents . This process can be carried out under various conditions, including the use of photoredox catalysts or transition metal catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of [3-(Trifluoromethyl)hex-3-EN-1-YL]benzene often employs large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include trifluoromethylated derivatives, reduced forms of the original compound, and various substituted benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those requiring trifluoromethylated structures for enhanced bioactivity.
Mechanism of Action
The mechanism by which [3-(Trifluoromethyl)hex-3-EN-1-YL]benzene exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The compound may interact with enzymes, receptors, and other biomolecules, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but differs in its structural arrangement and chemical properties.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another trifluoromethylated compound with distinct reactivity and applications.
Uniqueness
[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
CAS No. |
821799-42-2 |
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Molecular Formula |
C13H15F3 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-(trifluoromethyl)hex-3-enylbenzene |
InChI |
InChI=1S/C13H15F3/c1-2-6-12(13(14,15)16)10-9-11-7-4-3-5-8-11/h3-8H,2,9-10H2,1H3 |
InChI Key |
CIAHXJQRDNOZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CCC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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